5-benzyl-7-(3,4-dimethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
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Overview
Description
5-benzyl-7-(3,4-dimethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a dioxolo ring fused to a quinoline core, along with benzyl and dimethylbenzoyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-7-(3,4-dimethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Dioxolo Ring: The dioxolo ring is introduced via a cyclization reaction, often using a suitable diol and an acid catalyst.
Attachment of Benzyl and Dimethylbenzoyl Groups: The benzyl and dimethylbenzoyl groups are introduced through Friedel-Crafts alkylation and acylation reactions, respectively, using benzyl chloride and 3,4-dimethylbenzoyl chloride as reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-7-(3,4-dimethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-benzyl-7-(3,4-dimethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent for diseases such as malaria and tuberculosis.
Mechanism of Action
The mechanism of action of 5-benzyl-7-(3,4-dimethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription. Additionally, it can inhibit topoisomerase enzymes, preventing the relaxation of supercoiled DNA and thereby hindering cell division.
Comparison with Similar Compounds
Similar Compounds
5-benzyl-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one: Similar structure but with a methoxy group instead of dimethyl groups.
5-benzyl-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one: Similar structure but with a single methyl group instead of dimethyl groups.
Uniqueness
The presence of the 3,4-dimethylbenzoyl group in 5-benzyl-7-(3,4-dimethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and can lead to different biological activities and applications.
Properties
IUPAC Name |
5-benzyl-7-(3,4-dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4/c1-16-8-9-19(10-17(16)2)25(28)21-14-27(13-18-6-4-3-5-7-18)22-12-24-23(30-15-31-24)11-20(22)26(21)29/h3-12,14H,13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUYNIFGUGTLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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